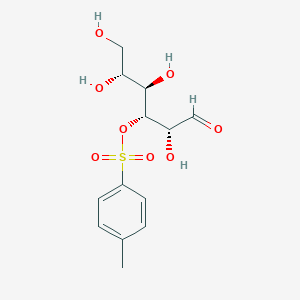
D-Allose 3-(4-methylbenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Allose 3-(4-methylbenzenesulfonate) is a derivative of D-allose, a rare sugar that is an aldohexose and a C-3 epimer of D-glucose. This compound is characterized by the presence of a 4-methylbenzenesulfonate group attached to the third carbon of the D-allose molecule. D-Allose itself is known for its various beneficial properties, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-Allose 3-(4-methylbenzenesulfonate) can be synthesized through a series of chemical reactions starting from D-allose. The preparation involves the introduction of the 4-methylbenzenesulfonate group to the third carbon of the D-allose molecule. This can be achieved through the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-allose are protected using suitable protecting groups to prevent unwanted reactions.
Sulfonation: The protected D-allose is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to introduce the 4-methylbenzenesulfonate group.
Deprotection: The protecting groups are removed to yield D-Allose 3-(4-methylbenzenesulfonate).
Industrial Production Methods
Industrial production of D-Allose 3-(4-methylbenzenesulfonate) may involve biotechnological methods using enzymes that can specifically introduce the sulfonate group to the D-allose molecule. This approach can be more efficient and environmentally friendly compared to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
D-Allose 3-(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
D-Allose 3-(4-methylbenzenesulfonate) has several applications in scientific research:
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications due to its anti-cancer and immunosuppressant properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of D-Allose 3-(4-methylbenzenesulfonate) involves its interaction with various molecular targets and pathways:
Thioredoxin-Interacting Protein (TXNIP): The compound can regulate reactive oxygen species (ROS) levels and induce cell cycle arrest, apoptosis, and autophagy.
Metabolic Reprogramming: It can alter cellular metabolism, making it a potential candidate for cancer therapy.
Sensitization to Radiotherapy and Chemotherapy: The compound can enhance the efficacy of existing cancer treatments by sensitizing tumor cells
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Allose: The parent compound, known for its various beneficial properties.
D-Allulose: An aldose-ketose isomer of D-allose, also known for its low-calorie and non-toxic properties.
D-Glucose: A common sugar and structural isomer of D-allose.
Uniqueness
D-Allose 3-(4-methylbenzenesulfonate) is unique due to the presence of the 4-methylbenzenesulfonate group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H18O8S |
|---|---|
Molekulargewicht |
334.34 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O8S/c1-8-2-4-9(5-3-8)22(19,20)21-13(11(17)7-15)12(18)10(16)6-14/h2-5,7,10-14,16-18H,6H2,1H3/t10-,11+,12-,13+/m1/s1 |
InChI-Schlüssel |
TXULLVGWOATTIK-XQHKEYJVSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C(C=O)O)C(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride](/img/structure/B13819901.png)
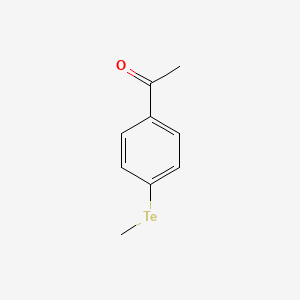
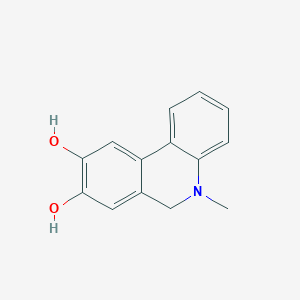
![(E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B13819931.png)



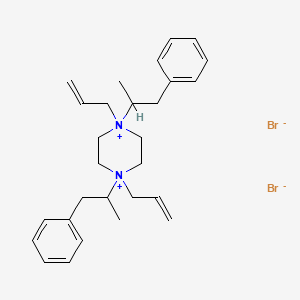
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13819983.png)
![Acetic acid, bis[(1-oxo-2-propenyl)amino]-](/img/structure/B13819991.png)
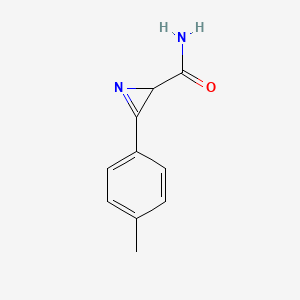
![(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13819997.png)
![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)

